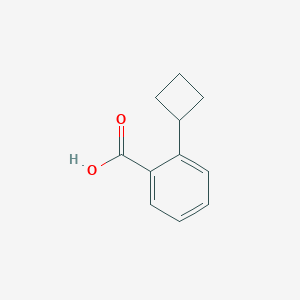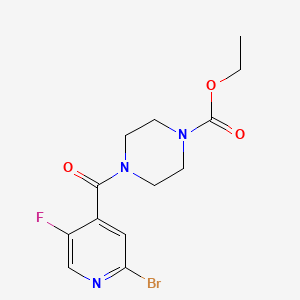
2-Cyclobutylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-cyclobutylbenzoic acid often involves multicomponent reactions that allow for the efficient assembly of complex structures from simpler precursors. For instance, the synthesis of N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives demonstrates the versatility of cyclobutanone and aromatic carboxylic acids in forming cyclobutyl-containing compounds under mild conditions (Shajari, Kazemizadeh, & Ramazani, 2012). These synthetic strategies highlight the potential pathways through which 2-cyclobutylbenzoic acid or its derivatives might be synthesized, emphasizing the role of cyclobutanone and carboxylic acids as key precursors.
Molecular Structure Analysis
The molecular structure of compounds with cyclobutyl groups has been a subject of interest due to their strained ring systems and the impact on the compound's reactivity and stability. The crystal structure analysis of similar cyclobutyl-containing compounds, such as 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, provides insight into the spatial arrangement and electronic environment of the cyclobutyl moiety (Liu, Shi, & Xu, 2003). Understanding these structural aspects is crucial for predicting the reactivity and interactions of 2-cyclobutylbenzoic acid.
Chemical Reactions and Properties
The chemical reactivity of 2-cyclobutylbenzoic acid derivatives involves a variety of transformations, leveraging the cyclobutyl ring's unique properties. Cycloisomerization reactions, for example, have been explored for the synthesis of isobenzofuran derivatives, demonstrating the cyclobutyl-containing compounds' ability to undergo ring expansions and contractions under catalytic conditions (Mancuso et al., 2018). These reactions highlight the versatility and potential utility of 2-cyclobutylbenzoic acid in synthetic chemistry.
Physical Properties Analysis
The physical properties of 2-cyclobutylbenzoic acid, such as melting point, boiling point, solubility, and crystal structure, can be inferred from studies on similar compounds. The analysis of crystal structures provides valuable information on the compound's solid-state properties, including molecular packing and hydrogen bonding patterns, which are crucial for understanding its physical behavior (Liu, Shi, & Xu, 2003).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
2-Cyclobutylbenzoic acid, like its structural analogs, finds use in various synthesis and chemical property studies. For instance, research has shown its utility in the light-driven [2+2] cycloaddition process, a crucial method to construct tetrasubstituted cyclobutanes, essential components in many drug development projects. This process has achieved significant advancements in chemoselectivity and enantioselectivity. Notably, the use of colloidal quantum dots as visible-light chromophores and photocatalysts has enhanced the homo- and hetero-intermolecular [2+2] photocycloadditions of vinylbenzoic acid derivatives, achieving up to 98% regioselectivity and diastereoselectivity for the previously minor syn-cyclobutane products (Jiang et al., 2019).
2. Pharmaceutical Applications
While 2-Cyclobutylbenzoic acid itself may not have direct pharmaceutical applications, its structural relatives have been extensively studied for enhancing the properties of pharmaceuticals. For instance, cyclodextrins, structurally related to cyclobutylbenzoic acid, have been employed to significantly improve the physicochemical properties of hydrophobic drugs. These host molecules, through inclusion complex formation, enhance solubility and dissolution rates, as evidenced in the case of albendazole, a drug for gastrointestinal helminthic infections (García et al., 2014).
3. Environmental Analysis
Compounds structurally similar to 2-Cyclobutylbenzoic acid have been used in environmental analytical methods. For example, parabens, which share a benzoic acid moiety, have been measured in human milk using sophisticated analytical techniques. This type of analysis is crucial for assessing human exposure to compounds like parabens and their potential health risks, showcasing the broader relevance of benzoic acid derivatives in environmental health studies (Ye et al., 2008).
Safety and Hazards
The safety information for 2-Cyclobutylbenzoic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-cyclobutylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFRTUCPOBDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylbenzoic acid | |
CAS RN |
892390-53-3 |
Source


|
| Record name | 2-cyclobutylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)


![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)